1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(5-Oxaspiro[35]nonan-8-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-(5-Oxaspiro[35]nonan-8-yl)cyclopropane-1-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, which can lead to the formation of more complex ring systems.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride can be compared with other spirocyclic sulfonyl chlorides, such as:
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropanamine: This compound shares a similar spirocyclic core but differs in the functional groups attached, leading to different reactivity and applications.
N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine: Another related compound with a spirocyclic structure, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H17ClO3S |
---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
1-(5-oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(5-6-11)9-2-7-15-10(8-9)3-1-4-10/h9H,1-8H2 |
InChI Key |
ISCYCEQRKMGMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C3(CC3)S(=O)(=O)Cl |
Origin of Product |
United States |
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